MAGE-10 (254-262) is a peptide derived from the MAGE-A10 protein, which belongs to the family of cancer/testis antigens. These antigens are typically expressed in various tumors but are absent in normal tissues, except for the testis. MAGE-10 (254-262) has been identified as a significant target for immunotherapy, particularly in melanoma and other cancers, due to its ability to elicit strong cytotoxic T lymphocyte responses. This peptide is presented by major histocompatibility complex class I molecules, specifically HLA-A2, making it a candidate for therapeutic vaccines aimed at enhancing anti-tumor immunity .
MAGE-10 is classified under cancer/testis antigens, which are proteins that can provoke immune responses due to their restricted expression pattern. The MAGE family includes several members (e.g., MAGE-A1, MAGE-A3, MAGE-A4), with MAGE-A10 being one of the less studied but promising candidates for cancer immunotherapy. Research indicates that MAGE-10 (254-262) plays a critical role in the recognition of tumor cells by T cells, particularly in melanoma cases .
The synthesis of MAGE-10 (254-262) involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added to a resin-bound growing peptide chain. Following synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Characterization of the synthesized peptide is performed using mass spectrometry and analytical HPLC to confirm its identity and purity .
MAGE-10 (254-262) has a specific amino acid sequence that allows it to bind effectively to HLA-A2 molecules. The molecular structure of this peptide can be represented as follows:
This sequence enables it to fit into the binding groove of HLA-A2, facilitating T cell receptor recognition. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of the peptide-HLA complex .
The primary chemical interaction involving MAGE-10 (254-262) occurs during its binding to HLA-A2 molecules on the surface of antigen-presenting cells. This interaction is crucial for T cell activation. The peptide binds through hydrogen bonds and hydrophobic interactions within the HLA binding pocket. Studies have shown that modifications in the peptide sequence can significantly affect its binding affinity and subsequent T cell activation .
The mechanism of action for MAGE-10 (254-262) involves several key steps:
This process highlights the importance of MAGE-10 in eliciting an immune response against tumors expressing this antigen .
MAGE-10 (254-262) has significant potential in various scientific applications:
The ongoing research into MAGE antigens continues to reveal their potential as critical components in cancer treatment strategies .
MAGE-A10 (254–262) is a human leukocyte antigen (HLA)-A2-restricted nonapeptide (sequence: GLYDGMEHL) derived from residues 254–262 of the melanoma-associated antigen A10 (MAGE-A10) protein. The MAGE-A10 gene resides on chromosome Xq28 within the MAGE-A gene cluster, which comprises 12 closely related genes (MAGE-A1 to MAGE-A12) [5] [10]. This genomic region is characterized by tandemly arranged genes sharing high sequence homology, likely resulting from gene duplication events. The epitope spans the C-terminal region of the MAGE-A10 protein, which contains a conserved MAGE homology domain (MHD) shared across the MAGE superfamily [9].
The MAGE-A10 protein is predominantly localized in the nucleus of cancer cells, distinguishing it from other MAGE-A family members like MAGE-A1 and MAGE-A3, which exhibit cytoplasmic expression [10]. This nuclear localization may influence its processing and presentation via the major histocompatibility complex (MHC) class I pathway. Proteasomal cleavage of full-length MAGE-A10 generates the 254–262 fragment, which is transported into the endoplasmic reticulum for loading onto HLA-A*02:01 molecules [1] [5].
Table 1: Genomic and Structural Features of MAGE-A10 (254–262)
Property | Detail |
---|---|
Parent Gene | MAGE-A10 (Xq28) |
Epitope Sequence | GLYDGMEHL |
HLA Restriction | HLA-A*02:01 |
Protein Domain | C-terminal to MAGE homology domain (MHD) |
Cellular Localization | Nuclear (in tumor cells) |
Processing Mechanism | Proteasomal cleavage → TAP transport → HLA-A2 loading |
The MAGE-A10 (254–262) epitope exhibits partial homology with other MAGE-A family members, particularly at the N-terminal glycine-leucine-tyrosine (GLY) motif. However, its C-terminal half (DGMEHL) shows significant divergence:
This variability arises from sequence polymorphisms in exon 3 of MAGE-A genes, which encodes the epitope region. Phylogenetic analysis indicates that MAGE-A10 diverged early from ancestral MAGE-A genes, resulting in unique C-terminal residues critical for T-cell receptor (TCR) recognition [6] [10]. Despite low conservation in non-primate mammals, the epitope is 100% conserved in humans and great apes, suggesting evolutionary pressure to maintain its structural role in the MAGE-A10 protein [5].
Notably, TCRs specific for MAGE-A10 (254–262) show minimal cross-reactivity with other MAGE-A peptides due to C-terminal heterogeneity. For example, residue H262 (histidine) is unique to MAGE-A10, while MAGE-A4 carries valine (V262) [8]. This specificity is exploited in targeted immunotherapies to minimize off-target effects.
Table 2: Sequence Homology of MAGE-A10 (254–262) Across MAGE Family
MAGE Family Member | Epitope Sequence (254–262) | Homology (%) | Divergent Residues |
---|---|---|---|
MAGE-A10 | GLYDGMEHL | 100 | - |
MAGE-A4 | GLYDGMEHV | 77.8 | L262V |
MAGE-A1 | GLYDGMEHV | 77.8 | L262V |
MAGE-A3 | GLYDGMEGA | 55.6 | E261A, L262A |
MAGE-A12 | GLYDGMEHI | 88.9 | L262I |
Post-translational modifications (PTMs) critically modulate the immunogenicity and presentation efficiency of MAGE-A10 (254–262):
These PTMs create structurally altered peptide variants that may evade natural immune recognition but serve as targets for engineered T-cell therapies. For instance, homocitrullinated MAGE-A10 peptides induce CD8+ T-cell responses capable of lysing carbamylated tumor cells in vitro [7].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7